Ubrogepant is a small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the "gepant" family of drugs. [, ] In scientific research, ubrogepant is used primarily as a tool to investigate the role of CGRP signaling pathways, particularly in migraine pathophysiology. [] It is also used to assess potential drug-drug interactions. []
Molecular Structure Analysis
Although specific molecular structure details were not found in the provided papers, ubrogepant is characterized as a dihydroquinazolinone group derivative. [] Research indicates structural modifications distinguish it from other CGRP receptor antagonists like telcagepant and MK-3207, making it less prone to forming reactive metabolites. []
Mechanism of Action
Ubrogepant exerts its effect by competitively binding to the CGRP receptor, thereby preventing the binding of CGRP. [] CGRP is a neuropeptide implicated in the pathogenesis of migraine. [, , , , , ] By blocking CGRP receptors, ubrogepant disrupts CGRP-mediated signaling, potentially alleviating migraine symptoms. [, , , , ] Studies have demonstrated its effectiveness in blocking CGRP-induced vasodilation, a hallmark of migraine. []
Applications
Investigating the role of CGRP in migraine: Ubrogepant is utilized in preclinical models to explore the role of CGRP in migraine and other pain conditions. [] This research helps understand the mechanisms underlying migraine pathophysiology. []
Evaluating drug-drug interactions: Studies have assessed potential interactions between ubrogepant and other commonly used medications, such as acetaminophen, nonsteroidal anti-inflammatory drugs (NSAIDs), esomeprazole magnesium, and oral contraceptives. [, , ] This research provides valuable information for clinical practice regarding safe and effective drug combinations. []
Assessing hepatic safety: Ubrogepant's potential for hepatotoxicity has been investigated using in vitro and in vivo models, demonstrating a lower likelihood of liver injury compared to earlier CGRP receptor antagonists. [, ]
Studying the effects of CYP3A4 and P-gp modulation: Research has explored how CYP3A4 inhibitors and inducers, as well as P-gp modulators, impact ubrogepant's pharmacokinetics. [] This information is crucial for understanding drug metabolism and potential interactions. []
Investigating cardiovascular safety: Studies have examined the impact of ubrogepant on cardiac repolarization, confirming its safety profile in terms of cardiac effects. []
Related Compounds
Olcegepant
Compound Description: Olcegepant is a first-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. It was investigated as a potential treatment for migraine but was ultimately discontinued due to challenges with its pharmacokinetic properties, specifically its short half-life. []
Relevance: Olcegepant is structurally related to Ubrogepant and served as a predecessor in the development of CGRP receptor antagonists for migraine treatment. Ubrogepant, a second-generation gepant, exhibits improved pharmacokinetic properties, including a longer half-life, compared to Olcegepant. []
Telcagepant
Compound Description: Telcagepant is a first-generation, small-molecule CGRP receptor antagonist initially investigated for the acute treatment of migraine. It was withdrawn from clinical development due to concerns about drug-induced liver injury observed during clinical trials. []
MK-3207
Compound Description: MK-3207 is a first-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist previously investigated as a potential treatment for migraine. Similar to Telcagepant, MK-3207 was discontinued from further development due to concerns regarding drug-induced liver injury. []
Rimegepant
Compound Description: Rimegepant is a second-generation, orally bioavailable, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine in adults. [, , ]
Relevance: Rimegepant is structurally related to Ubrogepant and shares the same mechanism of action as a CGRP antagonist. Both are considered second-generation gepants and offer an alternative treatment option for individuals who cannot tolerate triptans or prefer an oral medication. [, , ]
Atogepant
Compound Description: Atogepant is a second-generation, orally administered, small-molecule CGRP receptor antagonist being developed for both the acute and preventive treatment of migraine. []
Lasmiditan
Compound Description: Lasmiditan is a novel, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine with or without aura in adults. [, ]
Relevance: While not structurally related to Ubrogepant, Lasmiditan serves as a relevant comparator in clinical trials evaluating the efficacy and safety of acute migraine treatments. Unlike Ubrogepant, Lasmiditan acts on the serotonin 5-HT1F receptor and does not directly target the CGRP pathway. [, ]
Sumatriptan
Compound Description: Sumatriptan is a triptan medication commonly used for the acute treatment of migraine. It acts as a serotonin 5-HT1B/1D receptor agonist, leading to vasoconstriction and inhibition of trigeminal nerve activation. []
Relevance: While structurally different from Ubrogepant, Sumatriptan serves as a comparator in preclinical models and clinical trials assessing the efficacy of Ubrogepant for migraine. Preclinical studies suggest that, unlike Sumatriptan, repeated Ubrogepant administration does not induce latent sensitization, a phenomenon implicated in medication overuse headache. [] Additionally, Ubrogepant offers a treatment alternative for individuals who cannot tolerate or have contraindications to triptans like Sumatriptan. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Jingzhaotoxin-III (ß-TRTX-Cj1α) has been isolated initially from the Chinese Tarantula spider Chilobrachys Jingzhaovenom. Jingzhaotoxin-III selectively inhibits the activation of the voltage-dependent sodium channel Nav1.5 in heart or cancer cells with an IC50value close to 350 nM. It is inactive on Nav1.2, Nav1.4, Nav1.6 and Nav1.7 and should therefore be considered as an interesting research tool to discriminate between sodium channel subtypes. Jingzhaotoxin-III binds onto receptor site 4 presumably located on DIIS3-S4 linker of Nav1.5 and supposedly blocks Nav1.5 through a different mechanism than ProTx-II and Huwentoxin IV. ß-TRTX-Cj1α is composed of 36 amino acid residues including 6 cysteines cross-linked according to a C1-C4, C2-C5 and C3-C6 pattern. Jingzhaotoxin-III also inhibits Kv2.1 channel with an IC50 of around 700 nM.
Cy5-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively. The Cy5-ProTx-II version developed by Smartox has potent Nav1.7 blocking activity. It was shown to fully block Nav1.7 at 100 nM concentration.
ATTO488-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively.
ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.
Protoxin I (ProTx-I; β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8(IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2
Protoxin I (ProTx-I; β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. Biotin-ProTx-I is a biotin-tagged version of ProTx-I.
Cy5-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
ATTO488-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.